![molecular formula C20H20N6O6 B13986601 2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid CAS No. 76807-64-2](/img/structure/B13986601.png)
2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutamic acid, N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a glutamic acid backbone linked to a pyrido[3,2-d]pyrimidine moiety through a benzoyl group. It is often used in research due to its potential biological activities and its role as a precursor in the synthesis of other bioactive molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid, N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[3,2-d]pyrimidine ring.
Attachment of the Benzoyl Group: The benzoyl group is introduced through a reaction with benzoyl chloride or a similar reagent.
Coupling with L-Glutamic Acid: The final step involves coupling the intermediate with L-glutamic acid under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions
L-Glutamic acid, N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl and pyrido[3,2-d]pyrimidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
科学研究应用
L-Glutamic acid, N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.
Industry: It is used in the development of pharmaceuticals and as a component in biochemical assays.
作用机制
The mechanism of action of L-Glutamic acid, N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]- involves its interaction with specific molecular targets. One primary target is thymidylate synthase, an enzyme crucial for DNA synthesis. By inhibiting this enzyme, the compound can disrupt DNA replication and cell proliferation, making it a potential antitumor agent . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities .
相似化合物的比较
Similar Compounds
- Diethyl N-(4-{[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino}benzoyl)-L-glutamate
- Diethyl (2S)-2-[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanedioate
- L-Glutamic acid, N-[4-[(2,4-diaminopyrido[2,3-d]pyrimidin-6-yl)methyl]amino]benzoyl]-, diethyl ester
Uniqueness
L-Glutamic acid, N-[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]- is unique due to its specific structural features, such as the methoxy group attached to the pyrido[3,2-d]pyrimidine moiety. This structural difference can influence its biological activity and specificity compared to similar compounds .
属性
CAS 编号 |
76807-64-2 |
|---|---|
分子式 |
C20H20N6O6 |
分子量 |
440.4 g/mol |
IUPAC 名称 |
2-[[4-[(2,4-diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H20N6O6/c21-17-16-13(25-20(22)26-17)6-3-11(23-16)9-32-12-4-1-10(2-5-12)18(29)24-14(19(30)31)7-8-15(27)28/h1-6,14H,7-9H2,(H,24,29)(H,27,28)(H,30,31)(H4,21,22,25,26) |
InChI 键 |
FEHVPDLHNZOBCJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)OCC2=NC3=C(C=C2)N=C(N=C3N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


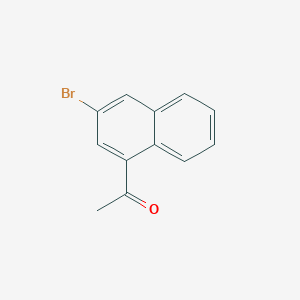
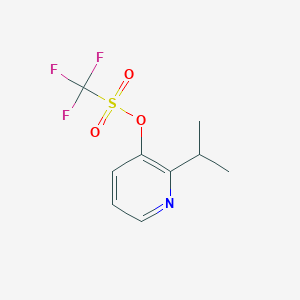

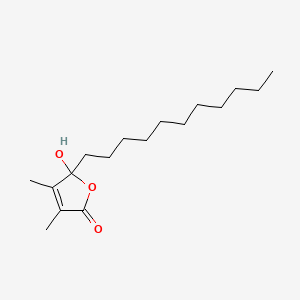
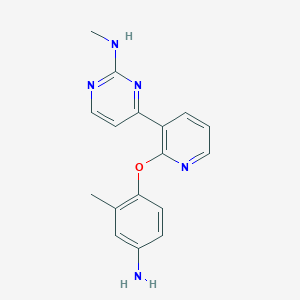
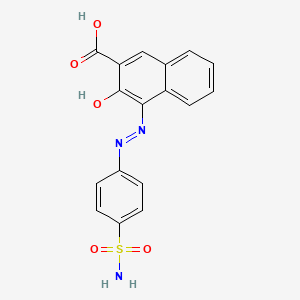
![6-Chloro-2-methylimidazo[1,2-B]pyridazine-8-carboxylic acid](/img/structure/B13986577.png)
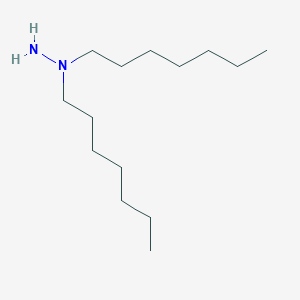


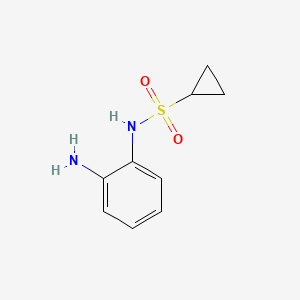

![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)

